9-ethyl-6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-9H-purine
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Overview
Description
9-ethyl-6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-9H-purine is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a purine ring system substituted with an ethyl group at the 9th position and a piperazine ring substituted with a methoxypyrimidine group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-ethyl-6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-9H-purine typically involves multi-step organic synthesis. The process begins with the preparation of the purine core, followed by the introduction of the ethyl group at the 9th position. The piperazine ring is then introduced, and finally, the methoxypyrimidine group is attached to the piperazine ring. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
9-ethyl-6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-9H-purine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives of the purine ring.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted derivatives with new alkyl or aryl groups attached to the piperazine ring.
Scientific Research Applications
9-ethyl-6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-9H-purine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including antiviral, anticancer, and neuroprotective activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-ethyl-6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-9H-purine involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in DNA replication or repair, leading to its potential use as an anticancer agent. The pathways involved may include inhibition of the NF-kB inflammatory pathway and modulation of apoptosis-related proteins .
Comparison with Similar Compounds
Similar Compounds
9-ethyl-6,6-dimethyl-8-[4-(morpholin-4-yl)piperidin-1-yl]-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile: Another purine derivative with similar structural features.
3-(piperazin-1-yl)-1,2-benzothiazole: A compound with a piperazine ring and similar biological activities.
Uniqueness
The uniqueness of 9-ethyl-6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-9H-purine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxypyrimidine group enhances its potential interactions with biological targets, making it a valuable compound for drug development and other scientific research .
Properties
Molecular Formula |
C16H20N8O |
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Molecular Weight |
340.38 g/mol |
IUPAC Name |
9-ethyl-6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]purine |
InChI |
InChI=1S/C16H20N8O/c1-3-22-11-20-13-14(22)18-10-19-15(13)23-6-8-24(9-7-23)16-17-5-4-12(21-16)25-2/h4-5,10-11H,3,6-9H2,1-2H3 |
InChI Key |
WZBBVWCDEYOHQK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=NC=CC(=N4)OC |
Origin of Product |
United States |
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